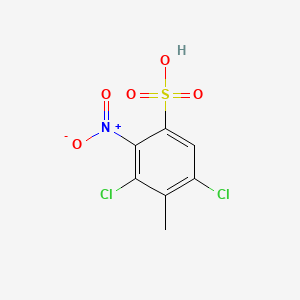

Benzenesulfonic acid, 3,5-dichloro-4-methyl-2-nitro-

Description

Benzenesulfonic acid derivatives are widely used in industrial and pharmaceutical applications due to their tunable electronic and steric properties imparted by substituents. The compound "Benzenesulfonic acid, 3,5-dichloro-4-methyl-2-nitro-" features a sulfonic acid group (-SO₃H) attached to a benzene ring substituted with chlorine atoms at positions 3 and 5, a methyl group at position 4, and a nitro group (-NO₂) at position 2. This combination of electron-withdrawing (Cl, NO₂) and electron-donating (CH₃) groups significantly influences its acidity, solubility, and reactivity.

Properties

CAS No. |

68368-40-1 |

|---|---|

Molecular Formula |

C7H5Cl2NO5S |

Molecular Weight |

286.09 g/mol |

IUPAC Name |

3,5-dichloro-4-methyl-2-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C7H5Cl2NO5S/c1-3-4(8)2-5(16(13,14)15)7(6(3)9)10(11)12/h2H,1H3,(H,13,14,15) |

InChI Key |

ABQUUVRUHRHFHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)[N+](=O)[O-])S(=O)(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Nitration of Dichlorotoluene Derivatives

Nitration is a critical step to introduce the nitro group at the 2-position relative to the methyl substituent. A typical nitration method involves:

- Dissolving dichlorotoluene (e.g., 2,4- or 3,5-dichlorotoluene) in an inert solvent such as dichloroethane.

- Slowly adding concentrated nitric acid (98%) at controlled low temperatures (e.g., 0 to -10 °C) to avoid over-nitration and side reactions.

- Maintaining the reaction temperature and time to ensure selective nitration at the desired position.

Example from patent CN112266326A:

| Step | Reagents & Conditions | Details |

|---|---|---|

| Dissolution | 32.2 g (0.2 mol) 2,5-dichlorotoluene in 100 g dichloroethane | Three-neck flask setup |

| Nitration | 13.9 g (0.22 mol) 98% nitric acid added slowly | Temperature controlled at -10 °C, reaction for 4 hours |

| Workup | Addition of ice, filtration, recrystallization | Purification by n-hexane recrystallization |

This method yields 2,4-dichloro-5-nitrotoluene with high selectivity and yield.

Sulfonation / Sulfonylation to Introduce Benzenesulfonic Acid Group

The benzenesulfonic acid group can be introduced either by direct sulfonation or by preparing sulfonate esters followed by hydrolysis.

- Direct sulfonation involves treating the aromatic compound with sulfuric acid or chlorosulfonic acid under controlled temperature.

- Alternatively, sulfonate esters such as methyl or tolyl sulfonates can be prepared and later converted to sulfonic acids.

Example from EP0342532A1:

- Preparation of 4-chloro-2-methylphenyl methanesulfonate by reacting 4-chloro-2-methylbenzene with methanesulfonic acid chloride in the presence of pyridine.

- Subsequent nitration at the 5-position of the phenyl sulfonate.

- Acidic or alkaline elimination of the sulfonyl residue to obtain the nitro-substituted phenol derivative.

This approach highlights the use of sulfonate intermediates for regioselective functionalization.

Nitration Using p-Methylbenzenesulfonic Acid as Catalyst

A notable method for nitration of chlorinated aromatic compounds involves the use of p-methylbenzenesulfonic acid as a solid acid catalyst to improve yield and purity.

From patent CN102675120A:

| Parameter | Details |

|---|---|

| Catalyst | p-Methylbenzenesulfonic acid |

| Reactants | o-Dichlorobenzene and 98% nitric acid |

| Molar ratio (catalyst:nitric acid:o-dichlorobenzene) | 1:1.3:1.25 |

| Temperature | 45-50 °C |

| Reaction time | 6-8 hours nitration + 2.5 hours insulation + 0.5 hour standing |

| Reaction mode | Outer circulation mode for thorough mixing |

| Yield | 98% |

| Purity | ≥99.8% |

This method provides high yield and purity of 3,4-dichloronitrobenzene, which is closely related to the target compound in terms of substitution pattern. The use of p-methylbenzenesulfonic acid simplifies the reaction steps, reduces waste, and enhances environmental safety.

Oxidation and Further Functionalization

For compounds requiring oxidation of methyl groups to sulfonyl or sulfonic acid groups, the following process is reported for related compounds such as 2-nitro-4-methylsulfonylbenzoic acid:

- Nitration of methylsulfonyltoluene with nitric acid and sulfuric acid.

- Oxidation in presence of vanadium pentoxide (V2O5) catalyst and nitric acid at elevated temperatures (142-146 °C).

- Multiple washing, filtration, and drying steps to isolate the sulfonylbenzoic acid derivative with high purity and yield.

This process exemplifies advanced oxidation and purification for sulfonic acid derivatives.

Summary Table of Preparation Parameters

| Step | Reagent(s) | Catalyst | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Nitration of dichlorotoluene | Dichlorotoluene, HNO3 (98%) | None or p-methylbenzenesulfonic acid | 0 to 50 °C, 4-8 h | Up to 98 | >99.8 | Outer circulation mode improves yield |

| Sulfonation / Sulfonylation | Methanesulfonic acid chloride, pyridine | - | Room temp to mild heating | Not specified | High | Sulfonate esters as intermediates |

| Oxidation to sulfonic acid | Nitrated methylsulfone, H2SO4, HNO3, V2O5 | V2O5 | 142-146 °C, 1-2 h | High (not specified) | High | Multi-step nitration + oxidation |

Analytical and Research Notes

- The outer circulation nitration system enhances mass transfer and reaction completeness, leading to high yields and purity.

- Use of solid acid catalysts like p-methylbenzenesulfonic acid reduces environmental impact by simplifying separation and recycling.

- Temperature control is critical to avoid over-nitration or side reactions.

- The sequence of substitution (methyl, chloro, nitro, sulfonic acid) affects regioselectivity and requires careful planning.

- Multi-step processes involving nitration followed by oxidation are effective for introducing sulfonic acid groups on methyl-substituted aromatics.

Chemical Reactions Analysis

2,6-Dichloro-3-nitrotoluene-4-sulfonic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using hydrogenation catalyzed by platinum nanoparticles.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common reagents used in these reactions include hydrogen gas, platinum catalysts, and strong acids or bases depending on the desired transformation . Major products formed from these reactions include amines, substituted aromatic compounds, and carboxylic acids .

Scientific Research Applications

2,6-Dichloro-3-nitrotoluene-4-sulfonic acid is used in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its ability to undergo various chemical transformations.

Agrochemicals: It is utilized in the production of pesticides and herbicides.

Dyestuffs: The compound is a key intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-nitrotoluene-4-sulfonic acid involves its ability to undergo electrophilic aromatic substitution reactions. The nitro and sulfonic acid groups are electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack . This property is exploited in various chemical syntheses to introduce new functional groups onto the aromatic ring .

Comparison with Similar Compounds

Chlorinated Derivatives

2,6-Dichloro-3-Hydroxytoluene-4-Sulphonic Acid, Sodium Salt (CAS 94022-24-9) :

- Substituents: Cl (2,6), OH (3), CH₃ (4).

- Key Differences: The hydroxyl group increases hydrophilicity compared to the nitro group in the target compound. The sodium salt form enhances water solubility, making it suitable for detergent formulations .

- Acidity: Hydroxyl and sulfonic acid groups contribute to a lower pKa (~1–2) compared to nitro-substituted analogues.

- Benzenesulfonic Acid, 2-Chloro-3,5-Dinitro-, Sodium Salt: Substituents: Cl (2), NO₂ (3,5). Key Differences: The absence of a methyl group reduces steric hindrance, favoring electrophilic substitution reactions. The dual nitro groups enhance acidity (pKa < -2) and thermal stability .

Methyl-Substituted Derivatives

- 3,5-Diamino-2,4,6-Trimethylbenzenesulfonic Acid (CAS 32432-55-6): Substituents: NH₂ (3,5), CH₃ (2,4,6). Key Differences: Amino groups increase basicity and reduce acidity (pKa ~4–5) compared to nitro/chloro derivatives. Methyl groups improve solubility in organic solvents .

Nitro-Substituted Derivatives

- 4-Nitrotoluene-2-Sulfonic Acid (CAS 121-03-9): Substituents: NO₂ (4), CH₃ (2). Key Differences: The nitro group at position 4 (vs. 2 in the target compound) alters electronic distribution, reducing meta-directing effects in sulfonation reactions. Acute toxicity studies in rabbits indicate moderate skin irritation .

Physicochemical Properties

Biological Activity

Benzenesulfonic acid, 3,5-dichloro-4-methyl-2-nitro- (CAS: 68368-40-1), is a sulfonic acid derivative with notable biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C₇H₅Cl₂NO₅S

- SMILES Notation : O=S(=O)(O)c1c(N+[O-])c(c(c(Cl)c1)C)Cl

- Molecular Weight : 232.09 g/mol

Antibacterial and Antiparasitic Properties

Recent studies have highlighted the antibacterial and antiparasitic properties of benzenesulfonic acid derivatives. For instance, compounds related to benzenesulfonic acid have shown efficacy against various microbial strains. The mechanisms proposed include:

- Competitive Inhibition : Compounds may inhibit critical enzymes in pathogens.

- Generation of Reactive Oxygen Species (ROS) : This leads to oxidative stress in microbial cells, disrupting their functions.

In a study examining various derivatives, benzenesulfonic acids demonstrated significant activity against Plasmodium falciparum, with IC₅₀ values indicating potent effects compared to traditional antimalarials like chloroquine .

Cardiovascular Effects

Research has indicated that certain benzenesulfonamide derivatives can influence cardiovascular parameters. For example:

- Perfusion Pressure Reduction : Compounds like 4-(2-aminoethyl)-benzenesulfonamide were shown to decrease coronary resistance in isolated rat heart models, suggesting potential applications in managing blood pressure .

- Calcium Channel Interaction : Theoretical studies suggest that these compounds may interact with calcium channels, affecting cardiac contractility and vascular resistance .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of benzenesulfonic acid derivatives. Theoretical models have been employed to predict these parameters:

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Moderate |

| Metabolism | Hepatic |

| Excretion | Renal |

| Toxicity | Moderate |

These findings suggest that while the compound may have therapeutic potential, careful consideration of its pharmacokinetic profile is necessary for safe application.

Case Studies

-

Antimicrobial Activity Study :

- Objective : To evaluate the effectiveness of benzenesulfonic acid derivatives against various bacterial strains.

- Methodology : In vitro assays were conducted using different concentrations of the compound.

- Results : Significant inhibition was observed against both Gram-positive and Gram-negative bacteria.

-

Cardiovascular Study :

- Objective : To assess the impact of 4-(2-aminoethyl)-benzenesulfonamide on coronary resistance.

- Methodology : Isolated rat hearts were perfused with varying concentrations of the compound.

- Results : A marked decrease in perfusion pressure was noted, implicating potential therapeutic use in hypertension .

Q & A

Q. Q1. What are the key steps in synthesizing 3,5-dichloro-4-methyl-2-nitrobenzenesulfonic acid, and how can reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring:

Sulfonation : Introduce the sulfonic acid group using concentrated sulfuric acid under reflux .

Nitration : Controlled nitration at the 2-position using a mixed acid (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration .

Chlorination : Electrophilic substitution with Cl₂ in the presence of FeCl₃ to install 3,5-dichloro groups. Temperature control (40–60°C) minimizes side reactions .

Methylation : Friedel-Crafts alkylation with methyl chloride, requiring anhydrous AlCl₃ as a catalyst .

Q. Critical Parameters :

- Temperature : Excess heat during nitration can lead to di-nitration byproducts.

- Reagent Purity : Trace moisture during methylation deactivates AlCl₃, reducing yield.

- Workup : Neutralization of acidic intermediates (e.g., with NaOH) prevents decomposition .

Advanced Reaction Optimization

Q. Q2. How can regioselectivity challenges in nitration/chlorination be addressed for this compound?

Methodological Answer: Regioselectivity is governed by directing effects:

- Nitration : The sulfonic acid group is a strong meta-director, favoring nitration at the 2-position (ortho to methyl, para to sulfonic acid). Use low temperatures (0–5°C) to slow reaction kinetics and improve selectivity .

- Chlorination : Steric hindrance from the methyl group at position 4 and the sulfonic acid at position 1 directs Cl to 3,5 positions. Kinetic vs. thermodynamic control can be tuned via reaction time: shorter durations favor kinetic (3,5) products, while prolonged reactions risk para-chlorination .

Q. Validation :

- HPLC-MS : Monitor intermediate purity after each step .

- Computational Modeling : DFT calculations predict substituent effects on transition states .

Analytical Characterization

Q. Q3. What spectroscopic methods are critical for confirming the structure of this compound?

Methodological Answer: A multi-technique approach is essential:

¹H/¹³C NMR :

- Aromatic protons appear as doublets (J = 8–10 Hz) due to adjacent substituents.

- Methyl group (δ 2.4–2.6 ppm) and sulfonic acid (δ 7.5–8.0 ppm) confirm substitution patterns .

IR Spectroscopy :

Mass Spectrometry :

Q. Advanced Tip :

Environmental and Toxicological Profiling

Q. Q4. How can researchers assess the environmental persistence and aquatic toxicity of this compound?

Methodological Answer:

- Persistence :

- Aquatic Toxicity :

- QSAR Modeling : Predict bioaccumulation potential using logP values; the polar sulfonic acid group likely limits bioaccumulation .

Structural Modifications and Applications

Q. Q5. What strategies are effective for modifying this compound to enhance bioactivity?

Methodological Answer:

- Sulfonamide Derivatives : Replace the sulfonic acid with sulfonamide groups via reaction with amines (e.g., NH₃ or R-NH₂) to improve membrane permeability .

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to NH₂, enabling coupling reactions (e.g., triazine linkages for agrochemicals) .

- Halogen Exchange : Replace Cl with F using KF/CuI in DMF to alter electronic properties and metabolic stability .

Q. Case Study :

- Triazine Conjugates : Coupling with 4,6-dichloro-1,3,5-triazine enhances herbicidal activity. Monitor reactivity using TLC (Rf shift from 0.5 to 0.7 in ethyl acetate/hexane) .

Data Contradictions and Reproducibility

Q. Q6. How should researchers address discrepancies in reported synthetic yields (e.g., 40–70%) for this compound?

Methodological Answer:

- Root-Cause Analysis :

- Design of Experiments (DoE) :

- Reproducibility Protocols :

Safety and Handling

Q. Q7. What safety protocols are critical when handling intermediates like benzenesulfonyl chloride?

Methodological Answer:

- Hazard Mitigation :

- Spill Management :

- Storage :

- Store under inert gas (N₂) in glass (not plastic) containers to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.